molecular formula C12H16ClNO B1627812 2-chloro-N-[1-(2,5-dimethylphenyl)ethyl]acetamide CAS No. 36292-95-2

2-chloro-N-[1-(2,5-dimethylphenyl)ethyl]acetamide

Cat. No.: B1627812
CAS No.: 36292-95-2
M. Wt: 225.71 g/mol
InChI Key: WFWAHWDSGXVMOJ-UHFFFAOYSA-N
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Description

2-Chloro-N-[1-(2,5-dimethylphenyl)ethyl]acetamide is an organic compound with the molecular formula C12H16ClNO. It is a chlorinated acetamide derivative, known for its applications in various fields of scientific research and industry. The compound is characterized by its solid physical form and off-white color .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-[1-(2,5-dimethylphenyl)ethyl]acetamide typically involves the reaction of 2,5-dimethylphenyl ethylamine with chloroacetyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves cooling the reactants to below 30°C, followed by the gradual addition of chloroacetyl chloride. The mixture is then stirred and heated under reflux for several hours to complete the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems for precise control of reaction conditions. The final product is purified through crystallization or other suitable methods to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-N-[1-(2,5-dimethylphenyl)ethyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various amide derivatives, while oxidation can produce corresponding carboxylic acids .

Scientific Research Applications

2-Chloro-N-[1-(2,5-dimethylphenyl)ethyl]acetamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-N-[1-(2,5-dimethylphenyl)ethyl]acetamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 2-Chloro-N-[1-(2,5-dimethylphenyl)ethyl]acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

IUPAC Name

2-chloro-N-[1-(2,5-dimethylphenyl)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO/c1-8-4-5-9(2)11(6-8)10(3)14-12(15)7-13/h4-6,10H,7H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFWAHWDSGXVMOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(C)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90589511
Record name 2-Chloro-N-[1-(2,5-dimethylphenyl)ethyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90589511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36292-95-2
Record name 2-Chloro-N-[1-(2,5-dimethylphenyl)ethyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90589511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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